molecular formula C27H29N3O6 B12371404 Barnidipine-d5

Barnidipine-d5

Cat. No.: B12371404
M. Wt: 496.6 g/mol
InChI Key: VXMOONUMYLCFJD-WRDYOGNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barnidipine-d5 is a deuterated form of Barnidipine, a long-acting calcium channel blocker belonging to the dihydropyridine group. It is primarily used in the treatment of hypertension due to its high affinity for calcium channels in the smooth muscle cells of the vascular wall. The deuterated form, this compound, is often used as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) due to its stability and similar chemical properties to the non-deuterated form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Barnidipine-d5 involves the incorporation of deuterium atoms into the Barnidipine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol in the esterification step, which results in the incorporation of deuterium atoms into the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles to the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Barnidipine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Barnidipine-d5 has several scientific research applications, including:

    Chemistry: Used as an internal standard in analytical methods such as LC-MS for the quantification of Barnidipine in biological samples.

    Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of Barnidipine in the body.

    Medicine: Used in clinical trials to monitor the levels of Barnidipine in patients and ensure accurate dosing.

    Industry: Utilized in the quality control of pharmaceutical formulations containing Barnidipine

Mechanism of Action

Barnidipine-d5, like its non-deuterated counterpart, exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the vascular wall. This leads to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure. The molecular targets include the L-type calcium channels, and the pathway involves the inhibition of calcium ion influx, which prevents the contraction of smooth muscle cells .

Comparison with Similar Compounds

Barnidipine-d5 is unique due to the incorporation of deuterium atoms, which enhances its stability and makes it an ideal internal standard for analytical methods. Similar compounds include:

This compound stands out due to its use in analytical applications and its enhanced stability compared to non-deuterated forms .

Properties

Molecular Formula

C27H29N3O6

Molecular Weight

496.6 g/mol

IUPAC Name

3-O-methyl 5-O-[(3S)-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]pyrrolidin-3-yl] (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H29N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3/t22-,25-/m0/s1/i4D,5D,6D,8D,9D

InChI Key

VXMOONUMYLCFJD-WRDYOGNPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CC[C@@H](C2)OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H])[2H]

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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